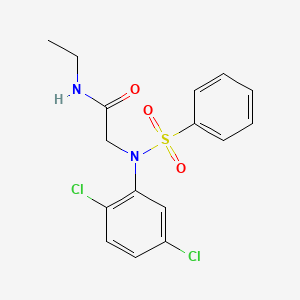![molecular formula C25H26N2O B4544077 N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4544077.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-2-phenyl-4-quinolinecarboxamide
Vue d'ensemble
Description
Quinoline derivatives, including carboxamides and quinazolines, are notable for their broad spectrum of biological activities and applications in medicinal chemistry. They often serve as the basis for developing new therapeutic agents due to their structural versatility and functional adaptability.
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including cyclization, aminolysis, and reactions involving ethyl cyanoacetate or cyanothioacetamide. For instance, the aminolysis reaction of ester precursors with N-ethylaniline has been employed to produce compounds such as laquinimod in high yields, emphasizing the role of equilibrium adjustments and solvent effects in optimizing product formation (Jansson et al., 2006).
Molecular Structure Analysis
Structural characterization, including X-ray diffraction, reveals that quinoline derivatives can exhibit diverse molecular conformations. For example, crystal structure analysis provides insights into the compounds' conformations and the stabilization mechanisms via intramolecular hydrogen bonding (Özer et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cycloadditions, which are pivotal in extending their chemical diversity and enhancing their biological relevance. The formation of new derivatives via click chemistry reactions demonstrates the compounds' reactivity and potential for generating novel structures with significant biological activities (Kategaonkar et al., 2010).
Physical Properties Analysis
The physical properties, including solubility and crystallinity, are crucial for determining quinoline derivatives' applicability in various domains, especially pharmaceuticals. Solvent-dependent spectroscopic features indicate how molecular conformations and intramolecular hydrogen bonding can influence the compounds' physical characteristics (Jansson et al., 2006).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity towards nucleophiles and electrophiles, play a significant role in their biological activity and their potential as therapeutic agents. Studies exploring the synthesis and reactivity of compounds like laquinimod shed light on the mechanisms underlying their interactions with biological targets and the formation of biologically active metabolites (Jansson et al., 2006).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-18-23(25(28)26-17-16-19-10-4-2-5-11-19)21-14-8-9-15-22(21)27-24(18)20-12-6-3-7-13-20/h3,6-10,12-15H,2,4-5,11,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVCLKGMGJKKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-thienylcarbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4544004.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboximidamide](/img/structure/B4544009.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide](/img/structure/B4544012.png)
![N-(3,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4544016.png)
![2-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4544024.png)
![{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4544032.png)
![2-[(4-ethoxyphenyl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4544046.png)
![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4544051.png)
![5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4544054.png)
![N,N-dicyclohexyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4544059.png)

![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4544083.png)

![3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4544094.png)